molecular formula C11H13F3O B8714352 1-Methoxy-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene

1-Methoxy-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene

Cat. No. B8714352
M. Wt: 218.21 g/mol
InChI Key: CMSIQDAXCFGKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633315B2

Procedure details

To a biphasic mixture of 1-methoxy-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene (10.0 g, 45.8 mmol) and sodium periodate (137 g, 642 mmol) in a mixture solvent of CCl4:CH3CN:H2O (2:2:3, 550 ml) was added slowly ruthenium(III) chloride hydrate (0.517 g, 2.29 mmol) (black powder) while the reaction flask was kept in an ice-water bath. The mixture turned yellow rapidly then red after 5 minutes, ans was stirred for 0.5 h. The ice-water bath was removed and the reaction mixture was stirred vigorously, via a mechanical stirrer, overnight. The solids were filtered off, washed with 100 ml of DCM, 100 ml of H2O. The filtrate (pH ˜1) was basified with 10 N NaOH to pH >11, and the layers were separated, and the aq. layer was extracted with 130 ml of DCM. The aq. layer was then acidified carefully with conc. HCl to pH ˜1, extracted with 3×150 ml of DCM. The org layers were combined, dried (Na2SO4), and concentrated to give the title compound as an oil, which became a semi-solid upon drying on the vac line.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step One
Name
CCl4 CH3CN H2O
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
0.517 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=C[C:6]([C:9]([CH3:15])([CH3:14])[C:10]([F:13])([F:12])[F:11])=CC=1.I([O-])(=O)(=O)=[O:17].[Na+].C(Cl)(Cl)(Cl)Cl.CC#N.[OH2:30]>O.[Ru](Cl)(Cl)Cl>[F:13][C:10]([F:11])([F:12])[C:9]([CH3:15])([CH3:14])[C:6]([OH:17])=[O:30] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(F)(F)F)(C)C
Name
Quantity
137 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
CCl4 CH3CN H2O
Quantity
550 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl.CC#N.O
Step Two
Name
Quantity
0.517 g
Type
catalyst
Smiles
O.[Ru](Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
ans was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept in an ice-water bath
CUSTOM
Type
CUSTOM
Details
The ice-water bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred vigorously, via a mechanical stirrer, overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed with 100 ml of DCM, 100 ml of H2O
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with 130 ml of DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×150 ml of DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(C(C(=O)O)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.